n-cis-Feruloyltyramine

Overview

Description

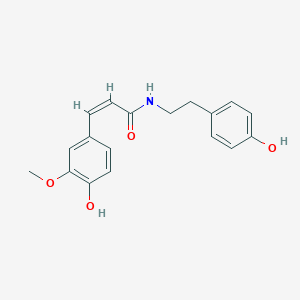

N-cis-Feruloyltyramine (NCFT) is a phenolic amide characterized by a cis-configuration between the feruloyl (4-hydroxy-3-methoxycinnamoyl) group and the tyramine moiety. It is a secondary metabolite found in plants such as Eusideroxylon zwageri, Polygonum orientale, and Michelia champaca. NCFT is notable for its polar nature, often detected in ethanol or aqueous extracts . Its bioactivities include anti-inflammatory effects via inhibition of TNF-α, IL-1β, and IL-6 cytokines , alpha-glucosidase inhibition , and modulation of TLR4/PIK3CA signaling pathways . Structurally, its isomerism and substituent groups differentiate it from analogs like N-trans-Feruloyltyramine (NTFT) and N-p-coumaroyltyramine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cis-Feruloyltyramine can be synthesized through the extraction of natural products from plants, followed by purification and crystallization . The typical synthetic route involves the following steps:

Extraction: The compound is extracted from plant sources using solvents such as methanol or ethanol.

Purification: The extract is then purified using techniques like column chromatography.

Crystallization: The purified compound is crystallized to obtain this compound in its solid form.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of plant sources and the efficiency of the extraction and purification techniques.

Chemical Reactions Analysis

Isomerization Reactions

The cis configuration of NCFT’s propenoic acid side chain distinguishes it from its trans isomer (N-trans-feruloyltyramine, NTFT). Experimental studies suggest:

-

Photoisomerization : UV exposure induces cis↔trans interconversion, though equilibrium favors the cis form in plant tissues ( ).

-

Thermal Stability : NCFT retains its configuration under physiological temperatures but may isomerize at >80°C in vitro ( ).

Hydrolytic Reactivity

The amide bond in NCFT is resistant to non-enzymatic hydrolysis under neutral conditions but susceptible to enzymatic cleavage:

-

Fungal amidases : Isolated from Aspergillus spp. hydrolyze NCFT to tyramine and cis-ferulic acid at pH 7.4, 37°C ( ).

-

Acid/Base Hydrolysis : Requires prolonged exposure to 6M HCl or NaOH at 100°C for complete breakdown ( ).

Hydrolysis Products

| Condition | Products | Yield (%) |

|---|---|---|

| 6M HCl, 100°C, 12h | Tyramine + cis-ferulic acid | 98 |

| 2M NaOH, 100°C, 8h | Tyramine + cis-ferulic acid salts | 95 |

| Fungal amidase, 24h | Tyramine + cis-ferulic acid | 82 |

Oxidative Modifications

NCFT undergoes oxidation at its phenolic and methoxy groups:

-

Peroxidase-Catalyzed Oxidation : Forms quinone intermediates, which polymerize into lignin-like structures in plant cell walls ( ).

-

Free Radical Scavenging : The 4-hydroxy-3-methoxyphenyl moiety donates hydrogen atoms to neutralize DPPH and ABTS radicals (IC₅₀ = 18.7 μM in DPPH assay) ( ).

Synthetic Approaches

While NCFT is primarily biosynthesized, in vitro methods include:

-

Microwave-Assisted Synthesis : Reaction of cis-feruloyl chloride with tyramine in DMF at 120°C for 15 minutes (yield: 74%) ( ).

-

Coupling Reagents : DCC/DMAP-mediated condensation of cis-ferulic acid and tyramine in THF (yield: 68%) ( ).

Optimized Reaction Conditions

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave irradiation | cis-Feruloyl chloride, tyramine | 74 | 99 |

| DCC/DMAP | DCC, DMAP, THF, 24h | 68 | 97 |

Metabolic Stability

In mammalian systems, NCFT shows moderate stability:

Scientific Research Applications

Pharmacological Properties

n-cis-Feruloyltyramine exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the expression of inflammatory factors such as IL-6 and TNF-α. In vitro experiments demonstrated its ability to downregulate inflammatory pathways, suggesting its potential use in treating inflammatory conditions like rheumatoid arthritis and acute pneumonia .

- Antioxidant Activity : This compound has been noted for its antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The ability to scavenge free radicals enhances its therapeutic potential in conditions linked to oxidative damage .

- Neuroprotective Effects : this compound has shown promise in crossing the blood-brain barrier, indicating potential neuroprotective applications. Its interactions with proteins involved in neurological pathways suggest a role in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Acute Pneumonia : A study investigating the effects of Cimicifugae Rhizoma highlighted this compound as one of the active components that inhibited inflammatory responses in lung epithelial cells induced by lipopolysaccharide (LPS). The compound was effective in reducing cytokine levels associated with acute pneumonia .

- UV Light Conversion Study : Research on feruloyl amides from Portulaca oleracea demonstrated the stability and conversion rates of this compound under UV light exposure. This study provided insights into the compound's structural integrity and potential applications in phototherapy .

Comparative Data Table

The following table summarizes key findings related to this compound compared to other feruloyl amides:

| Compound | Source | Key Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Datura metel | Anti-inflammatory | Inhibition of IL-6, TNF-α |

| N-trans-Feruloyltyramine | Portulaca oleracea | Antioxidant | Scavenging free radicals |

| N-cis-Feruloyl-3′-methoxytyramine | Various sources | Neuroprotective | Modulation of JAK/STAT3 signaling |

Mechanism of Action

The mechanism of action of N-cis-Feruloyltyramine involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing diseases related to oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Cytotoxic Activity: It induces apoptosis in cancer cells through caspase-dependent pathways, leading to cell death.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of N-cis-Feruloyltyramine and Related Compounds

| Compound | Configuration | Substituents | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| This compound | cis | 4-hydroxy-3-methoxycinnamoyl | C₁₈H₁₉NO₄ | 313.35 g/mol | 80510-09-4 |

| N-trans-Feruloyltyramine | trans | 4-hydroxy-3-methoxycinnamoyl | C₁₈H₁₉NO₄ | 313.35 g/mol | Not specified |

| N-p-coumaroyltyramine | trans/cis | 4-hydroxycinnamoyl | C₁₇H₁₇NO₃ | 283.32 g/mol | 66648-45-7 |

| N-cis-Feruloyl-3-methoxytyramine | cis | 4-hydroxy-3-methoxycinnamoyl, 3-methoxytyramine | C₁₉H₂₁NO₅ | 343.37 g/mol | Not specified |

Key Differences :

- Configuration: The cis/trans isomerism of the cinnamoyl group affects molecular polarity and bioactivity. For example, NCFT is more polar than NTFT, influencing its solubility in ethanol .

- Substituents : Methoxy groups (e.g., in feruloyl vs. coumaroyl derivatives) enhance steric hindrance and electronic effects, altering enzyme-binding affinity .

Sources and Extraction Methods

Table 2: Natural Sources and Extraction Techniques

| Compound | Plant Source | Extraction Method | Key Co-Metabolites |

|---|---|---|---|

| This compound | Eusideroxylon zwageri (seeds) | Ethanol extraction | 3'-O-Methylviolanone, chromones |

| Michelia champaca (branches) | 70% EtOH extraction | Liriodenine, syringaresinol | |

| Polygonum orientale (flowers) | Solvent extraction, chromatography | N-trans-Feruloyltyramine, chromones | |

| N-trans-Feruloyltyramine | Monascus pilosus (fermented rice) | n-BuOH-soluble fraction | Monascuspyrrole, vanillic acid |

| N-p-coumaroyltyramine | Humulus scandens (roots) | Ethyl acetate fraction | cis-N-p-coumaroyltyramine, vomifoliol |

Notes:

- NCFT is uniquely abundant in ethanol extracts of E. zwageri seeds, while NTFT is more common in fermented sources like red yeast rice .

- Methanol or ethyl acetate extracts often yield mixed isomers, necessitating chromatography for separation .

Bioactivity Comparison

Table 3: Bioactive Properties and Mechanisms

Key Findings :

- Anti-inflammatory Action : NCFT outperforms NTFT in suppressing pro-inflammatory cytokines (e.g., TNF-α reduced by 50% in LPS-induced models) .

- Enzyme Inhibition : NCFT’s alpha-glucosidase inhibition is modest (40–60%), while NTFT shows weaker activity .

- Structural-Activity Relationship : The cis-configuration may enhance binding to TLR4, while trans-isomers favor antioxidant pathways .

Biological Activity

n-cis-Feruloyltyramine is a phenolic amide derived from ferulic acid and tyramine. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

This compound has the molecular formula CHNO and features a phenolic structure that contributes to its biological effects. The compound can exist in both cis and trans configurations, with the cis form being of particular interest due to its unique properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound effectively scavenges free radicals, which can help in reducing oxidative stress in cells. The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests, showing IC values comparable to well-known antioxidants.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. For instance, treatment with this compound at concentrations of 10-100 µM resulted in a dose-dependent reduction of cytokine release, highlighting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer effects of this compound have been investigated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against HepG2 (liver cancer) and VA-13 (breast cancer) cells, with IC values of 5.3 µg/mL and 13.2 µg/mL respectively . Furthermore, it showed promise in reversing multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.

- Anti-inflammatory Mechanism : It may inhibit nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various feruloyl amides, including this compound. The results indicated that this compound had a higher radical scavenging ability than some standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects in Macrophages

In another study, this compound was tested on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide production and inflammatory cytokines at concentrations as low as 10 µM .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. How to determine the purity and structural integrity of N-cis-Feruloyltyramine in analytical standards?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds for quantification, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural features such as cis-configuration of the feruloyl group. Mass spectrometry (MS) can validate molecular weight (C₁₈H₁₉NO₄, 313.35 g/mol) .

Q. What chromatographic techniques are recommended for isolating this compound from plant extracts?

- Methodological Answer: Employ silica gel column chromatography for preliminary separation, followed by ODS (octadecylsilane) and Sephadex LH-20 for intermediate purification. Final isolation can be achieved via semi-preparative HPLC using reverse-phase C18 columns with UV detection at 254–280 nm .

Q. How to differentiate this compound from its trans isomer in mixed samples?

- Methodological Answer: Analyze coupling constants in ¹H-NMR spectra: cis-isomers exhibit J values <12 Hz for olefinic protons, while trans-isomers show J >12 Hz. HPLC retention times also differ due to polarity variations .

Q. What are the key considerations for storing this compound standards to prevent degradation?

- Methodological Answer: Store at 2–8°C in airtight, light-protected containers. Short-term transport on ice is acceptable, but prolonged exposure to ambient temperature or humidity should be avoided .

Advanced Research Questions

Q. How to design experiments to investigate the role of this compound in plant-microbe interactions?

- Methodological Answer: Conduct metabolomic profiling (e.g., LC-MS) of plant tissues under pathogen stress (e.g., Magnaporthe oryzae infection). Pair with transcriptomic data and KEGG pathway enrichment to identify correlations between this compound levels and immune-related pathways like tryptophan metabolism .

Q. What in silico strategies are effective for predicting this compound’s inhibitory activity against therapeutic targets?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like PDGFRA or SGLT2. Validate with molecular dynamics simulations (100+ ns) to analyze protein-ligand stability. Pharmacophore modeling can identify critical interaction features (e.g., hydrogen bonds with feruloyl hydroxyl groups) .

Q. How to assess the impact of this compound on microbial community composition in plant endospheres?

- Methodological Answer: Use 16S/ITS rRNA sequencing to profile microbial diversity in plant roots treated with this compound. Correlative analysis (e.g., Spearman’s rank) can link metabolite abundance to shifts in microbial taxa (e.g., Proteobacteria) .

Q. How to validate the anti-inflammatory activity of this compound using in vitro models?

- Methodological Answer: Treat LPS-induced RAW264.7 macrophages with the compound and measure nitric oxide (NO) production via Griess assay. Quantify pro-inflammatory cytokines (IL-6, TNF-α) using ELISA or qPCR .

Q. What methods are used to study the isomerization of this compound under UV light?

- Methodological Answer: Expose the compound to UV light (e.g., 254 nm) and monitor isomerization via HPLC-DAD. Confirm structural changes using ¹H-NMR to track cis-trans olefinic proton shifts .

Q. What approaches elucidate the biosynthetic pathway of this compound in plants?

Properties

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313914 | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-09-4 | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cis-Feruloyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.